molecular formula C18H23FN2O2 B592307 tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate CAS No. 894769-77-8

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B592307
CAS No.: 894769-77-8
M. Wt: 318.392
InChI Key: LKIRYAYVQPULQI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-cyano-1-boc piperidine with 4-fluorobenzyl bromide in the presence of n-butyl lithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate, washed with brine solution, dried over sodium sulfate, and concentrated. The crude product is then crystallized from hexane to obtain the final compound .

Chemical Reactions Analysis

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate can be compared with similar compounds such as:

Biological Activity

Introduction

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS No. 894769-77-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H23FN2O2C_{18}H_{23}FN_2O_2 with a molecular weight of 318.39 g/mol. The compound features a piperidine ring substituted with a cyano group and a fluorobenzyl moiety, which are critical for its biological activity.

Structural Representation

PropertyValue
IUPAC NameThis compound
CAS Number894769-77-8
Molecular FormulaC18H23FN2O2
Molecular Weight318.39 g/mol
Purity≥95%

Pharmacological Properties

Structure-Activity Relationship (SAR)

The structural modifications of piperidine derivatives significantly influence their biological activities. The introduction of the cyano and fluorobenzyl groups has been shown to enhance the inhibitory potency against tyrosinase and potentially other enzymes involved in metabolic pathways.

Compound ModificationEffect on Activity
Addition of Cyano GroupIncreased tyrosinase inhibition
Fluorobenzyl SubstitutionEnhanced binding affinity

Case Study 1: Tyrosinase Inhibition

In a study evaluating various piperidine derivatives, this compound was identified as a potent competitive inhibitor of tyrosinase with an IC50 value of approximately 0.18 μM, outperforming several other analogs . Kinetic studies indicated that the compound functions through competitive inhibition mechanisms, as evidenced by Lineweaver-Burk plots.

Case Study 2: Antimelanogenic Activity

Another significant finding involved the assessment of the antimelanogenic effects of this compound on B16F10 cells. The results indicated that treatment with this compound led to reduced melanin production without cytotoxic effects, highlighting its therapeutic potential in dermatological applications .

Properties

IUPAC Name

tert-butyl 4-cyano-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIRYAYVQPULQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142223
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894769-77-8
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894769-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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